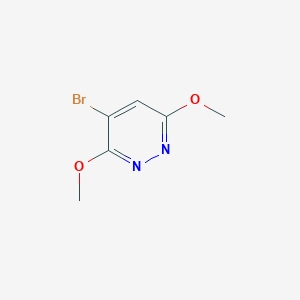

4-Bromo-3,6-dimethoxypyridazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,6-dimethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYRKZZVQAYBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 4 Bromo 3,6 Dimethoxypyridazine

Other Advanced Chemical Transformations

Beyond the more common substitution and cross-coupling reactions, 4-bromo-3,6-dimethoxypyridazine is a substrate for a variety of advanced chemical transformations that enable the construction of more complex molecular architectures. These reactions, which include dimerization, cycloaddition, and reduction, highlight the versatility of the pyridazine (B1198779) core in synthetic chemistry.

Dimerization Pathways and Oligomerization

The formation of bipyridazine structures through the dimerization of pyridazine units is a key strategy for synthesizing ligands for catalysis, functional materials, and complex bioactive molecules. For this compound, dimerization can be envisaged primarily through reductive coupling mechanisms, leveraging the reactive carbon-bromine bond.

Homocoupling of halo-heterocycles, often facilitated by transition metal catalysts, is a principal pathway to such dimers. The Ullmann coupling, a classic method for forming biaryl linkages using copper, is a relevant, though often harsh, method for aryl halides. chem-station.comsynarchive.com More contemporary methods often employ palladium or nickel catalysts, which can operate under milder conditions and with greater functional group tolerance. chem-station.com For instance, nickel-catalyzed reductive coupling of bromopyridines has been shown to be effective. beilstein-archives.org While direct examples for this compound are not extensively documented, the reactivity of the C-Br bond suggests its participation in such transformations is highly plausible.

The synthesis of bipyridazines can also be achieved through the coupling of a pyridazinylboronic acid with a halopyridazine, as seen in the synthesis of 3,3'-bipyridazine (B159008) derivatives. researchgate.net In a related context, 3,6-dimethoxy-4-pyridazinylboronic acid has been prepared and used in cross-coupling reactions, indicating that a similar strategy starting from this compound is feasible. dur.ac.uk The initial step would involve converting the bromo-pyridazine to a pyridazinyl-organometallic species (e.g., via lithiation or magnesiation) followed by reaction with a suitable coupling partner.

| Reaction Type | Reagents and Conditions | Product Type | Notes |

| Reductive Homocoupling | Ni or Pd catalyst, reductant (e.g., Zn) | Symmetrical Bipyridazine | Plausible based on reactivity of other bromopyridines. |

| Ullmann Coupling | Cu powder, high temperature | Symmetrical Bipyridazine | A classic but often harsh method for aryl halides. chem-station.comsynarchive.com |

| Cross-Coupling | 1. Conversion to organometallic (e.g., boronic acid) 2. Pd-catalyzed coupling with another halopyridazine | Symmetrical or Unsymmetrical Bipyridazine | Feasible, as related pyridazinylboronic acids have been synthesized. dur.ac.uk |

Cycloaddition Reactions and Heterocycle Annulation

The pyridazine ring can participate as a 4π component (azadiene) in [4+2] cycloaddition reactions, most commonly in inverse-electron-demand Diels-Alder reactions. psu.eduquora.com This reactivity is typically enhanced by electron-withdrawing substituents on the pyridazine ring, which lower the energy of the LUMO, facilitating reaction with electron-rich dienophiles. psu.eduualg.pt

Pyridazines with electron-withdrawing groups have been shown to react with electron-rich dienophiles like enamines to form new fused heterocyclic systems after the initial cycloaddition and subsequent elimination of a small molecule. psu.edu For this compound, reaction with a highly reactive, electron-deficient dienophile might be possible in a normal-electron-demand Diels-Alder reaction, although this is less common for pyridazines.

Another pathway for heterocycle annulation involves the initial functionalization of the pyridazine ring, followed by an intramolecular cycloaddition. For example, if the bromine at the C4 position were substituted with a group containing a dienophile, an intramolecular Diels-Alder reaction could be triggered to construct a fused ring system.

| Cycloaddition Type | Reaction Partner | Expected Product | Controlling Factors |

| Inverse-Electron-Demand Diels-Alder | Electron-rich alkene/alkyne (e.g., enamine) | Fused heterocyclic system | The electron-donating methoxy (B1213986) groups likely decrease reactivity compared to pyridazines with only electron-withdrawing groups. psu.eduualg.pt |

| Normal-Electron-Demand Diels-Alder | Electron-deficient alkene/alkyne | Fused heterocyclic system | Less common for pyridazines, but theoretically possible. |

| Intramolecular Diels-Alder | Tethered dienophile | Polycyclic fused system | Requires prior functionalization of the this compound scaffold. |

Hydrogenation and Reductive Processes

The pyridazine ring and its substituents can undergo various reductive transformations, including catalytic hydrogenation and reductive dehalogenation. These processes are valuable for accessing saturated heterocyclic systems or for selectively removing functional groups.

Reductive Dehalogenation: The carbon-bromine bond in this compound can be selectively cleaved under reductive conditions. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, is a common method for such transformations. mdpi.com Standard catalytic hydrogenation using H₂ gas and a catalyst such as palladium on carbon (Pd/C) can also effect dehalogenation, often in the presence of a base to neutralize the HBr formed. A patent describes the dehalogenation of certain dichloropyridazine amine compounds via catalytic hydrogenation. google.com This suggests that this compound could be converted to 3,6-dimethoxypyridazine (B189588) under similar conditions.

Hydrogenation of the Pyridazine Ring: The aromatic pyridazine ring can be reduced to a saturated hexahydropyridazine (B1330357) (diazacyclohexane) ring system. This typically requires more forcing conditions than simple dehalogenation. Catalytic hydrogenation using catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) in acidic media is a standard method for the reduction of pyridine (B92270) and related heterocycles. asianpubs.orgrsc.org The acidic conditions are often necessary to protonate the ring, making it more susceptible to reduction and preventing catalyst poisoning by the basic nitrogen atoms of the product. It is plausible that both the bromine and the pyridazine ring could be reduced in a single step under appropriate hydrogenation conditions.

Diimide Reduction: Diimide (N₂H₂), generated in situ from reagents like hydrazine (B178648) and an oxidant or from the decomposition of azodicarboxylates, is a metal-free reducing agent that can reduce double bonds. publish.csiro.aupublish.csiro.auwikipedia.org It is known to reduce the N=N bond in some heterocyclic systems. wordpress.com While specific applications to 3,6-dimethoxypyridazine are not detailed, it represents a potential method for the partial or full reduction of the pyridazine core under non-catalytic conditions.

| Reductive Process | Reagents and Conditions | Primary Product | Plausibility/Notes |

| Reductive Dehalogenation | H₂, Pd/C, base or HCOOH, Pd/C | 3,6-Dimethoxypyridazine | Highly plausible based on known dehalogenation of halopyridazines. mdpi.comgoogle.com |

| Ring Hydrogenation | H₂, PtO₂ or Rh/C, acidic solvent | 4-Bromo-3,6-dimethoxyhexahydropyridazine | Plausible, by analogy to pyridine hydrogenation. asianpubs.orgrsc.org |

| Complete Reduction | H₂, PtO₂ or Rh/C, acidic solvent (forcing conditions) | 3,6-Dimethoxyhexahydropyridazine | Both dehalogenation and ring reduction would likely occur under forcing conditions. |

| Diimide Reduction | N₂H₄, oxidant or KO₂CN=NCO₂K, acid | Partially or fully reduced pyridazine | A potential metal-free alternative for ring reduction. publish.csiro.auwordpress.com |

Mechanistic Investigations and Computational Studies of 4 Bromo 3,6 Dimethoxypyridazine Reactivity

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving 4-bromo-3,6-dimethoxypyridazine is essential for optimizing reaction conditions and expanding its synthetic utility. Key approaches to unraveling these mechanisms include kinetic analysis and the identification of transient species.

Kinetic Analysis and Reaction Rate Studies

Kinetic analysis provides quantitative insights into the factors influencing the rate of chemical transformations. For pyridazine (B1198779) derivatives, reaction rates are often studied to understand the influence of substituents and reaction conditions. For instance, in the context of nucleophilic substitution reactions, a common transformation for bromo-substituted heterocycles, the rate of reaction can be significantly affected by the electronic properties of the substituents and the nature of the nucleophile.

While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous systems provide valuable benchmarks. For example, the thermal decomposition of 1-bromo-3-chloropropane (B140262) has been theoretically investigated, revealing pressure and temperature dependence on reaction rates. nih.gov Such studies help in predicting the behavior of related compounds under various conditions.

| Reaction Type | Influencing Factors | Method of Analysis |

| Nucleophilic Aromatic Substitution | Solvent polarity, temperature, nucleophile strength, electronic effects of substituents | UV-Vis Spectroscopy, NMR monitoring |

| Cross-Coupling Reactions | Catalyst loading, ligand effects, temperature, base strength | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

Table 1: Key Parameters in Kinetic Analysis of Pyridazine Derivatives

Identification and Characterization of Catalytic Intermediates

In many reactions catalyzed by transition metals, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, the identification of catalytic intermediates is paramount to understanding the reaction pathway. For bromo-substituted pyridazines, these intermediates often involve organometallic species.

Mechanistic investigations into the direct arylation of pyridine (B92270) N-oxides with bromoarenes have identified aryl palladium complexes as key intermediates. fu-berlin.de The stability and reactivity of these intermediates, which can be influenced by the ligands on the metal and the substituents on the pyridazine ring, dictate the efficiency of the catalytic cycle. fu-berlin.de Techniques such as in-situ NMR spectroscopy and X-ray crystallography are instrumental in characterizing these transient species.

Theoretical Chemistry and Computational Modeling

Computational chemistry offers a powerful lens to inspect the reactivity of molecules like this compound at an atomic level, providing insights that are often difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyridazine derivatives, DFT calculations are employed to predict molecular geometries, electronic properties, and reactivity indices. gsconlinepress.comresearchgate.netmdpi.com

Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the sites of electrophilic and nucleophilic attack. For instance, a lower LUMO energy suggests a higher susceptibility to nucleophilic attack at the carbon atom bearing the bromine atom. The methoxy (B1213986) groups, being electron-donating, influence the electron density distribution on the pyridazine ring, which can be quantified by DFT calculations.

| Computational Parameter | Significance in Reactivity | Typical Software |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | Gaussian, ORCA |

| Molecular Electrostatic Potential (MEP) | Prediction of sites for electrophilic and nucleophilic attack | Gaussian, Spartan |

| Mulliken/NPA Charges | Distribution of electron density | Gaussian, ADF |

Table 2: Common DFT Parameters for Reactivity Analysis

Molecular Dynamics Simulations for Reaction Pathways

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com In the context of reaction mechanisms, MD simulations can help visualize the trajectory of a reaction, including the formation and breaking of bonds and the conformational changes that occur. mdpi.com

For a molecule like this compound, MD simulations could be used to explore its interaction with a catalytic surface or the approach of a reactant, providing a dynamic picture of the reaction pathway. This can be particularly useful in understanding the role of solvent molecules and other environmental factors on the reaction.

Data Science Approaches in Reaction Scope Prediction and Optimization

The integration of data science and machine learning with chemical research is an emerging field that holds promise for accelerating the discovery and optimization of chemical reactions. By analyzing large datasets of reaction outcomes, machine learning models can be trained to predict the success of a reaction for a new substrate like this compound.

These predictive models can help in identifying the optimal reaction conditions, such as catalyst, solvent, and temperature, without the need for extensive experimental screening. This data-driven approach can significantly reduce the time and resources required to explore the synthetic potential of novel compounds.

Structural Analysis and Crystallographic Insights

The elucidation of the precise three-dimensional arrangement of atoms and the electronic distribution within a molecule is fundamental to understanding its reactivity and potential applications. For this compound, a combination of crystallographic and spectroscopic techniques provides a comprehensive picture of its molecular structure.

For instance, studies on other substituted pyridazine and pyridine systems reveal key structural features that are anticipated in this compound. The pyridazine ring is expected to be essentially planar. The bromine atom and the two methoxy groups are attached to this core. The precise orientation of the methoxy groups relative to the pyridazine ring is of particular interest. Free rotation around the C-O single bonds might be sterically hindered by the adjacent substituents and the ring nitrogen atoms.

A hypothetical crystal packing arrangement could involve layers of molecules held together by a network of these interactions. The planarity of the pyridazine ring would facilitate stacking, while the bromine and methoxy substituents would direct the orientation of adjacent molecules through specific halogen and hydrogen bonds.

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural details of this compound in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for probing the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons and the aromatic proton on the pyridazine ring. The two methoxy groups, being in different chemical environments (at positions 3 and 6), may exhibit slightly different chemical shifts. They would likely appear as sharp singlet peaks, each integrating to three protons. The single proton on the pyridazine ring would appear as a singlet in the aromatic region of the spectrum. The exact chemical shifts are influenced by the electronic effects of the bromine and methoxy substituents. hw.ac.uklibretexts.org

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. Distinct signals would be expected for the two methoxy carbons and the four carbons of the pyridazine ring. The carbon atom bonded to the bromine (C4) would show a characteristic chemical shift, and its signal might be broader due to quadrupolar relaxation effects of the bromine nucleus. The chemical shifts of the other ring carbons would be influenced by the electron-donating methoxy groups and the electron-withdrawing nitrogen atoms and bromine atom. libretexts.orgresearchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands.

C-H vibrations: Stretching vibrations of the C-H bonds in the methoxy groups and the aromatic C-H bond on the pyridazine ring would appear in the region of 2850-3100 cm⁻¹.

C=C and C=N vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridazine ring are expected in the 1400-1600 cm⁻¹ region.

C-O stretching: The characteristic asymmetric and symmetric stretching vibrations of the C-O bonds of the methoxy groups would be prominent, typically in the 1000-1300 cm⁻¹ range.

C-Br stretching: The vibration of the C-Br bond would appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. spectroscopyonline.comresearchgate.netrsc.orgscirp.org

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Molecular Ion Peak: The mass spectrum of this compound would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a doublet (M⁺ and M+2⁺) with an intensity ratio of approximately 1:1. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. raco.cat

Fragmentation Pattern: The molecule would undergo characteristic fragmentation upon ionization. Common fragmentation pathways could include the loss of a bromine radical (Br•), a methyl radical (CH₃•) from a methoxy group, or a formaldehyde (B43269) molecule (CH₂O) from a methoxy group. The analysis of these fragment ions helps to piece together the molecular structure.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Structural Insight |

| ¹H NMR | Two singlets for -OCH₃ groups, one singlet for aromatic H. | Confirms the presence and number of methoxy and aromatic protons. |

| ¹³C NMR | Signals for two -OCH₃ carbons and four pyridazine ring carbons. | Provides a carbon skeleton map of the molecule. |

| IR | Bands for C-H, C=C/C=N, C-O, and C-Br stretching. | Identifies key functional groups. |

| Mass Spec. | Molecular ion peak with a characteristic M/M+2 doublet. | Confirms molecular weight and the presence of one bromine atom. |

Advanced Applications of 4 Bromo 3,6 Dimethoxypyridazine in Synthetic Organic Chemistry

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the bromo and methoxy (B1213986) substituents makes 4-Bromo-3,6-dimethoxypyridazine a powerful precursor for the synthesis of highly functionalized molecules. The carbon-bromine bond is particularly amenable to a wide array of classical and metal-catalyzed transformations, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Construction of Substituted Heterocyclic Systems

The bromine atom at the 4-position of the pyridazine (B1198779) ring is the primary site for synthetic diversification. This position is activated for participation in numerous cross-coupling reactions, which are fundamental tools for constructing substituted heterocyclic frameworks. While direct studies on this compound are not extensively documented in dedicated papers, its reactivity can be confidently inferred from closely related structures. For instance, the analogous compound 4-bromo-pyridazine-3,6-dione is readily used in palladium-catalyzed reactions to build libraries of substituted aminopyridazines.

This precedent strongly suggests that this compound can be effectively employed in cornerstone reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations would allow for the regioselective introduction of aryl, alkynyl, and amino groups, respectively, at the C4-position. The methoxy groups, while generally stable, can also influence the electronic properties of the ring and can be subjected to nucleophilic displacement under more forcing conditions or demethylation to reveal pyridazinone scaffolds.

Table 1: Potential Cross-Coupling Reactions using this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-3,6-dimethoxypyridazine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-3,6-dimethoxypyridazine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 4-Amino-3,6-dimethoxypyridazine |

| Stille | Organostannane | Pd(PPh₃)₄ | 4-Alkyl/Aryl-3,6-dimethoxypyridazine |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Alkenyl-3,6-dimethoxypyridazine |

This table represents projected applications based on established reactivity patterns of bromo-heterocycles.

Synthesis of Dipyridyl and Polyheterocyclic Architectures

Building upon its utility in simple cross-coupling, this compound is an ideal starting material for the assembly of more complex dipyridyl and polyheterocyclic structures. These motifs are prevalent in functional materials and as ligands for catalysis.

A straightforward approach to dipyridyl systems involves the Suzuki-Miyaura coupling of this compound with a pyridylboronic acid derivative. This strategy allows for the modular construction of various bipyridyl and terpyridyl analogues containing the dimethoxypyridazine core. Furthermore, sequential cross-coupling reactions on poly-halogenated pyridazines are known to produce complex arylated structures. By analogy, if a second reactive site were present on the pyridazine ring, this compound could serve as a linchpin for creating intricate, multi-substituted heterocyclic arrays. Condensation reactions, similar to those used to form pyridazino[4,3-e]thiadiazines from a related bromo-dichloropyridazine, also highlight the potential of the pyridazine core to be annulated into fused polyheterocyclic systems.

Role in Chiral Ligand Development and Asymmetric Catalysis

The development of novel chiral ligands is a central theme in modern asymmetric catalysis. The inherent chirality and electronic properties of heteroaromatic scaffolds make them attractive platforms for ligand design.

Design and Synthesis of Novel Phosphine (B1218219) Ligands

While specific phosphine ligands based on this compound are not prominent in the literature, a clear blueprint for their synthesis exists based on analogous systems. A highly effective class of chiral phosphine ligands, known as P-phos, was synthesized starting from 3-bromo-2,6-dimethoxypyridine (B88038), a structural analogue of the pyridazine of interest.

The synthetic sequence for P-phos involved a regioselective lithiation followed by reaction with chlorodiphenylphosphine (B86185) to install the phosphine group. A similar strategy could be envisioned for this compound. The bromine atom could be converted into an organometallic species (via lithium-halogen exchange or Grignard formation), which could then be quenched with an electrophilic phosphorus source like chlorodiphenylphosphine (PPh₂Cl) to yield a pyridazinylphosphine. If a chiral center is incorporated into the synthetic route, either on the pyridazine backbone or the phosphine substituents, a novel chiral ligand could be accessed.

Proposed Synthesis of a Pyridazinylphosphine Ligand

Image Caption: A hypothetical reaction pathway for the synthesis of a phosphine ligand from this compound based on established methodologies for similar bromo-heterocycles.

Image Caption: A hypothetical reaction pathway for the synthesis of a phosphine ligand from this compound based on established methodologies for similar bromo-heterocycles.

Application in Enantioselective Transformations

Chiral phosphine ligands are crucial for a vast number of enantioselective transformations, which are vital for the synthesis of single-enantiomer drugs and fine chemicals. Ligands derived from a this compound scaffold would be expected to coordinate with transition metals like rhodium, ruthenium, palladium, and iridium.

The aforementioned P-phos ligand, derived from a pyridine (B92270) analogue, demonstrated high efficacy in the ruthenium-catalyzed asymmetric hydrogenation of various ketones, achieving excellent yields and enantioselectivities. A chiral pyridazinylphosphine ligand synthesized from this compound could similarly be screened as a controller for a range of metal-catalyzed enantioselective reactions, including:

Asymmetric Hydrogenation

Asymmetric Allylic Alkylation

Asymmetric C-H Functionalization

Enantioselective Cross-Coupling Reactions

The electron-deficient nature of the pyridazine ring, modulated by the electron-donating methoxy groups, could impart unique electronic and steric properties to the resulting metal complexes, potentially leading to novel reactivity or improved selectivity compared to existing ligand systems.

Precursor for Advanced Materials Synthesis

The field of materials science constantly seeks novel organic molecules with tailored electronic and photophysical properties. Heterocyclic compounds are widely used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials.

Although the direct use of this compound in materials science is not yet established, its structure possesses features that make it a promising candidate precursor. The electron-deficient pyridazine ring is a common component in electron-transporting or emissive materials for OLEDs. The bromine atom provides a reactive handle for polymerization or for grafting the molecule onto a polymer backbone or a surface. Suzuki or Stille polycondensation, for example, could be employed to incorporate the dimethoxypyridazine unit into a conjugated polymer chain. The methoxy groups can enhance solubility, which is crucial for the solution-processing of organic materials, and also fine-tune the electronic energy levels (HOMO/LUMO) of the resulting material. The combination of these features makes this compound a molecule of high potential for the rational design of next-generation organic electronic materials.

Development of Materials with Tuned Electronic Properties

The functionalization of pyridazine scaffolds is a known strategy for creating materials with specific electronic characteristics. The electron-deficient nature of the pyridazine ring makes it an effective component in donor-π-acceptor (D-π-A) systems, which are crucial for various electronic applications. The methoxy groups (-OCH₃) on this compound are electron-donating, which modulates the electronic properties of the pyridazine core.

The bromine atom at the 4-position is a key reactive site. It can be readily substituted through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of functional groups. mdpi.comorganic-chemistry.org This allows for the systematic tuning of the electronic properties of the resulting molecules. For instance, coupling with electron-rich or electron-poor aryl or heteroaryl groups can precisely adjust the HOMO/LUMO energy levels, which is fundamental for designing materials for organic electronics.

A related precursor, 3,6-dimethoxypyridazine (B189588), has been used to synthesize 3,6-dimethoxy-4-pyridazinylboronic acid, a key intermediate for Suzuki-Miyaura cross-coupling reactions. dur.ac.uk This underscores the utility of the 3,6-dimethoxypyridazine framework in building more complex molecular architectures, a role that this compound is also positioned to fill.

Functional Materials for Optoelectronic Applications

Pyridazine derivatives are explored for their potential in optoelectronics, including applications in organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) materials. Aryl halides, in general, are significant precursors for the synthesis of organic optoelectronic materials. researchgate.net The design of these materials often relies on creating extended π-conjugated systems, which can be achieved by using halogenated heterocycles like this compound as building blocks in cross-coupling reactions.

The combination of the electron-deficient pyridazine ring with electron-donating and electron-withdrawing substituents can lead to compounds with significant intramolecular charge transfer (ICT) character, a desirable feature for NLO materials and certain types of fluorescent dyes. While specific studies on the optoelectronic properties of materials derived from this compound are not available, research on similar pyridazine structures demonstrates this principle. For example, push-pull thienylpyridazine derivatives have been synthesized and evaluated for their optical and electronic properties, showing how functionalization impacts absorption and emission spectra. mdpi.com

Contribution to Chemical Library Generation

The generation of chemical libraries is a cornerstone of modern drug discovery and materials science. It involves the synthesis of a large number of structurally related compounds to explore a vast chemical space. Heterocyclic scaffolds like pyridazine are highly valued in library synthesis due to their diverse biological activities and synthetic versatility. uni-muenchen.deresearchgate.netuni-muenchen.de

Strategies for Diversification and Parallel Synthesis

This compound is well-suited for diversification strategies due to the reactivity of its C-Br bond. Palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) would allow for the parallel synthesis of a library of 4-substituted-3,6-dimethoxypyridazines. By employing a variety of boronic acids, organostannanes, or amines, a diverse set of molecules can be generated from this single precursor.

Furthermore, the pyridazine ring itself can be further functionalized. Directed metalation techniques, which have been applied to 3,6-dimethoxypyridazine, could potentially be adapted to introduce additional substituents at other positions on the ring, further expanding the structural diversity of the resulting library. dur.ac.ukuni-muenchen.de

Creation of Pyridazine-Based Chemical Spaces

A chemical space is the multidimensional domain of all possible molecules. The creation of libraries based on a specific scaffold, such as pyridazine, allows for a focused exploration of the chemical space around that core structure. Using this compound as a starting point enables the generation of a library specifically focused on 3,4,6-trisubstituted pyridazines.

The properties of the resulting compounds would be systematically varied based on the nature of the group introduced at the 4-position. This allows for the establishment of structure-activity relationships (SAR) or structure-property relationships (SPR), which are critical for optimizing a lead compound in drug discovery or fine-tuning a material for a specific application. While there are no explicit reports of a chemical library being generated from this compound, its structure is analogous to other halogenated pyridazines that have been successfully used for this purpose. uni-muenchen.deresearchgate.netuni-muenchen.de

Future Research Directions and Unexplored Reactivity of 4 Bromo 3,6 Dimethoxypyridazine

Novel Synthetic Methodologies

While classical methods for the synthesis of substituted pyridazines exist, the development of more efficient, selective, and sustainable routes to 4-Bromo-3,6-dimethoxypyridazine and its derivatives is a crucial area for future research. Current approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste.

Future investigations should focus on:

Direct C-H Functionalization: Exploring the direct introduction of the bromo or methoxy (B1213986) groups onto a pre-formed pyridazine (B1198779) ring would represent a significant advancement in synthetic efficiency.

Late-Stage Functionalization: Developing methodologies for the late-stage introduction of the bromo or methoxy groups would be highly valuable for the rapid generation of analog libraries in medicinal chemistry.

Enzymatic and Biocatalytic Approaches: The use of enzymes or whole-cell biocatalysts could offer highly selective and environmentally benign routes to this compound, minimizing the use of hazardous reagents.

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dictated by the interplay between the bromine atom and the methoxy groups. While palladium-catalyzed cross-coupling reactions at the C-Br bond are anticipated to be a primary mode of reactivity, several other avenues remain underexplored.

Key areas for future exploration include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring, further influenced by the methoxy groups, could be exploited for SNAr reactions, allowing for the introduction of a wide range of nucleophiles.

Metal-Halogen Exchange: Investigating the propensity of the C-Br bond to undergo metal-halogen exchange would open up possibilities for the formation of organometallic intermediates, which can then be trapped with various electrophiles.

Photoredox Catalysis: The application of photoredox catalysis could enable novel transformations of the C-Br bond under mild conditions, potentially leading to the formation of C-C and C-heteroatom bonds that are inaccessible through traditional methods.

Advanced Catalytic Applications

The nitrogen atoms within the pyridazine ring of this compound possess lone pairs of electrons that could be utilized for coordination to metal centers. This suggests that the compound and its derivatives could serve as ligands in catalysis.

Future research in this area could focus on:

Design of Novel Ligands: The synthesis of bidentate or polydentate ligands incorporating the this compound scaffold for use in transition metal catalysis.

Asymmetric Catalysis: The development of chiral derivatives of this compound as ligands for asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral molecules.

Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts, for example, in promoting reactions through hydrogen bonding or other non-covalent interactions.

Integration with Flow Chemistry and Automation

The translation of synthetic routes to this compound and its subsequent transformations into continuous flow processes offers significant advantages in terms of safety, scalability, and reproducibility.

Future efforts should be directed towards:

Development of Continuous Flow Syntheses: Designing and optimizing flow reactor setups for the synthesis of this compound, potentially involving in-line purification steps.

Automated Reaction Optimization: Utilizing automated platforms for the high-throughput screening and optimization of reaction conditions for the functionalization of this compound.

Telescoped Reactions: Developing multi-step, one-flow processes where this compound is synthesized and then immediately used in a subsequent transformation without isolation of intermediates.

Development of Sustainable Synthesis Protocols

In line with the growing importance of green chemistry, future synthetic strategies for this compound should prioritize sustainability.

This can be achieved by:

Utilizing Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Employing Renewable Starting Materials: Investigating synthetic routes that begin from renewable feedstocks to reduce the reliance on petrochemicals.

Catalyst Recycling: Developing methodologies that allow for the efficient recovery and reuse of catalysts employed in the synthesis and functionalization of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-3,6-dimethoxypyridazine, and how are intermediates characterized?

- Synthesis : The compound is typically synthesized via multi-step reactions, starting with bromination and methoxylation of pyridazine derivatives. For example, analogous brominated pyridazines (e.g., 4-Bromo-3,6-dichloropyridazine) are synthesized using controlled bromination under inert conditions, followed by nucleophilic substitution with methoxide ions .

- Characterization : Intermediates are monitored using thin-layer chromatography (TLC) for reaction progress. Final products are validated via LCMS (e.g., m/z 294 [M+H]+) and HPLC (retention time: 0.66–1.68 minutes under SQD-FA05 or QC-SMD-TFA05 conditions) to confirm purity and structural integrity .

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Optimization : Temperature, pH, and reagent stoichiometry are critical. For brominated heterocycles, reactions often require anhydrous conditions (e.g., using DMF as a solvent) and catalysts like Pd(PPh₃)₄ for coupling steps. Temperature gradients (e.g., 0–80°C) are applied to minimize side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures are standard. HPLC with C18 columns and trifluoroacetic acid (TFA) mobile phases resolves impurities .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

- Data Validation : Conflicting NMR or LCMS results may arise from tautomerism or residual solvents. Use deuterated DMSO for NMR to stabilize tautomers, and high-resolution LCMS (HRMS) for exact mass confirmation. Cross-validate with X-ray crystallography for ambiguous cases .

- Case Study : In a study of similar brominated pyridazines, discrepancies in [M+H]+ peaks were resolved by isotopic pattern analysis (bromine’s 1:1 M/M+2 ratio) and tandem MS/MS fragmentation .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The C-Br bond in this compound undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts. Methoxy groups at positions 3 and 6 direct electrophilic substitution, while bromine enhances leaving-group efficacy. DFT calculations predict activation barriers for competing pathways (e.g., oxidative addition vs. nucleophilic displacement) .

- Experimental Design : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) in DMF/H₂O at 100°C. Monitor yields via LCMS and isolate products via centrifugal partition chromatography .

Q. What role does this compound play in medicinal chemistry scaffold design?

- Applications : The compound serves as a precursor for kinase inhibitors due to pyridazine’s planar structure and methoxy groups’ H-bonding potential. Derivatives are evaluated for binding to ATP pockets via molecular docking and SPR assays .

- SAR Studies : Replace bromine with amines or alkynes to modulate solubility and target affinity. For example, Sonogashira coupling introduces terminal alkynes for "click chemistry" applications .

Methodological Challenges

Q. How to troubleshoot low yields in nucleophilic substitution reactions involving this compound?

- Diagnostic Steps :

- Check moisture sensitivity: Use molecular sieves or anhydrous solvents.

- Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to deprotonate nucleophiles.

- Employ microwave-assisted synthesis (80–120°C, 30 min) to accelerate sluggish reactions .

Q. What computational tools predict the metabolic stability of this compound derivatives?

- In Silico Methods : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. Methoxy groups reduce clearance rates, while bromine may increase hepatotoxicity risks. Molecular dynamics simulations model interactions with hepatic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.